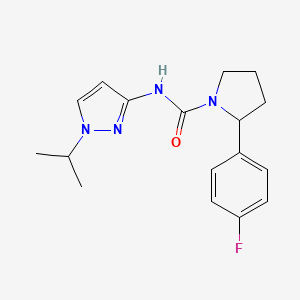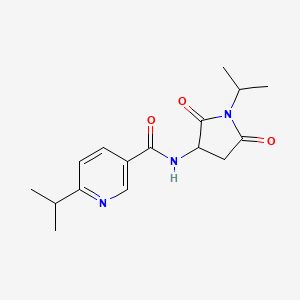![molecular formula C15H21N3O3 B6973844 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide](/img/structure/B6973844.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes two oxazole rings and several methyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of oxazole rings through cyclization reactions. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the cyclization process. The reaction conditions usually involve heating the reactants to moderate temperatures to promote the formation of the oxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often carried out in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different chemical and physical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethylisoxazole: Another oxazole derivative with similar structural features but different functional groups.
4,5-dimethyl-1,2-oxazole: A related compound with variations in the substitution pattern on the oxazole ring.
2-(1,2,4-oxadiazol-5-yl)aniline: An oxazole derivative with a different heterocyclic ring system.
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide stands out due to its dual oxazole ring structure and multiple methyl groups, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-8-7-16-13(20-8)10(3)17-14(19)15(5,6)12-9(2)18-21-11(12)4/h7,10H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAHUVPWMULIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C(C)(C)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one](/img/structure/B6973775.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
![Methyl 5-[[3-(3,5-difluorophenyl)cyclobutyl]sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6973803.png)

![1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973819.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6973821.png)
![N-[1-(2-cyanoethyl)pyrazol-3-yl]-4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-carboxamide](/img/structure/B6973832.png)
![3-Methyl-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-pyridin-3-ylbutan-1-one](/img/structure/B6973835.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B6973850.png)
![7-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B6973854.png)

![4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6973865.png)
